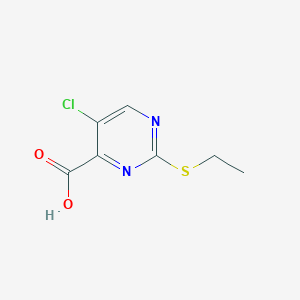

5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid” is a synthetic intermediate used in the preparation of various inhibitors . It is a solid compound .

Synthesis Analysis

This compound has been used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase . The use of malate salt compound in the condensation reaction with this compound can substantially increase the yield & purity .

Molecular Structure Analysis

The molecular formula of “5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid” is C6H5ClN2O2S . The average mass is 204.634 Da and the monoisotopic mass is 203.976028 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid” include a density of 1.6±0.1 g/cm3, a boiling point of 396.4±22.0 °C at 760 mmHg, and a flash point of 193.5±22.3 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

科学研究应用

Synthetic Intermediate

“5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid” is used as a synthetic intermediate in the preparation of various compounds .

GSK3β Inhibitors

It is used in the preparation of GSK3β inhibitors . GSK3β, or Glycogen synthase kinase 3 beta, is a protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell division. Inhibitors of GSK3β are being researched for their potential use in treating conditions like Alzheimer’s disease, bipolar disorder, and cancer.

Non-nucleoside Reverse Transcriptase Inhibitors

This compound is also used in the synthesis of non-nucleoside reverse transcriptase inhibitors for treating HIV infection . Reverse transcriptase is an enzyme that HIV uses to replicate itself. Inhibitors of this enzyme can prevent the virus from multiplying, slowing down the progression of the disease.

Anti-inflammatory Activities

Pyrimidines, including derivatives like “5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid”, display a range of pharmacological effects including anti-inflammatory activities . They can inhibit the expression and activities of certain vital inflammatory mediators, which can potentially be used in the treatment of various inflammatory diseases.

Research and Experimental Use

This compound is offered for experimental and research use . It can be used in various laboratory settings to study its properties and potential applications.

安全和危害

属性

IUPAC Name |

5-chloro-2-ethylsulfanylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c1-2-13-7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLLQQCIXDDUBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2386776.png)

![2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2386778.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2386781.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386782.png)

![(Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2386784.png)

![5-benzyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2386785.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2386786.png)

![Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2386791.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2386798.png)